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Executive Summary:

Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, has demonstrated

significant cardiovascular benefits in clinical trials.[1][2] Beyond its glucose-lowering effects,

canagliflozin exerts direct and complex effects on the vascular endothelium. This technical

guide provides an in-depth analysis of the current understanding of canagliflozin's impact on

endothelial cell (EC) function and angiogenesis, targeted at researchers, scientists, and drug

development professionals. The document synthesizes in vitro and in vivo data, detailing the

dual nature of canagliflozin: it improves certain aspects of endothelial health, such as

reducing inflammation and oxidative stress, while simultaneously inhibiting EC proliferation and

angiogenesis.[3][4] This dichotomy may explain both its cardiovascular protective effects and

concerns raised in clinical trials regarding an increased risk of limb amputations.[3][5][6] This

guide details the underlying signaling pathways, presents quantitative data in structured tables,

and provides methodologies for key experimental assays.

Effects on Endothelial Cell Function
Canagliflozin directly modulates endothelial cell physiology through various mechanisms,

largely independent of its SGLT2 inhibitory action. These effects range from anti-inflammatory

and anti-oxidative to the inhibition of cell growth and migration.

Anti-proliferative and Anti-migratory Effects
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A unique characteristic of canagliflozin, not observed with other SGLT2 inhibitors like

empagliflozin or dapagliflozin, is its robust inhibition of endothelial cell proliferation.[3][5][7] This

anti-proliferative action is observed at clinically relevant concentrations (10 μM), reducing EC

proliferation by approximately 45%.[3][5][7] The mechanism involves a reduction in DNA

synthesis and cell cycle arrest, which is partly due to a significant decrease in cyclin A

expression.[3][5] At higher concentrations (50 μM), canagliflozin also modestly inhibits

HUVEC migration by about 20%.[3][5] These effects are concerning as they may impair the

reendothelialization of arteries and could exacerbate peripheral artery disease by limiting

angiogenesis.[8]

Modulation of Endothelial Vasodilator Function
Canagliflozin has been shown to improve endothelial dysfunction in diabetic animal models.[4]

[9] Treatment for 8 weeks in diabetic ApoE-deficient mice significantly ameliorated

acetylcholine-dependent vasodilation, a key indicator of improved endothelial function.[4][10]

This is attributed to its ability to stimulate the AMP-activated protein kinase (AMPK)–Akt–

endothelial nitric oxide synthase (eNOS) pathway.[11][12] Activation of this cascade increases

the phosphorylation of eNOS at its activating site (Ser1177) and decreases phosphorylation at

an inhibitory site (Thr495), ultimately enhancing the bioavailability of nitric oxide (NO), a critical

vasodilating and vasoprotective molecule.[4][13][14]

Anti-inflammatory Effects
Vascular inflammation is a critical driver of endothelial dysfunction and atherosclerosis.[2][4]

Canagliflozin exhibits potent anti-inflammatory properties in endothelial cells. It inhibits the

expression of adhesion molecules such as VCAM-1 and ICAM-1, which are crucial for

leukocyte adhesion to the endothelium.[2][4] This effect has been observed in the aortas of

diabetic mice and in cultured human endothelial cells exposed to diabetic-like conditions (high

glucose and oxidized LDL).[2][4] One key mechanism is the induction of the vasoprotective

protein Heme Oxygenase-1 (HO-1) via the ROS-Nrf2 signaling pathway.[2][8] The anti-

inflammatory action of canagliflozin is at least partially mediated by bilirubin, a product of HO-

1 activity.[8] Furthermore, canagliflozin's activation of AMPK contributes to the reduction of

inflammatory cytokine and chemokine secretion.[15][16]

Reduction of Oxidative Stress
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Oxidative stress is a major contributor to endothelial dysfunction in diabetes.[17] Canagliflozin
effectively mitigates oxidative stress in the vasculature. In diabetic mice, it reduces the

expression of NADPH oxidase subunits like NOX2 and p22phox in the aorta and lowers urinary

excretion of the oxidative damage marker 8-OHdG.[9][10] In vitro studies using HUVECs

treated with palmitic acid, a model for lipotoxicity, show that canagliflozin significantly reduces

levels of reactive oxygen species (ROS) and lipid ROS.[18][19] This antioxidant effect is linked

to the downregulation of the p38/JNK signaling pathway and the preservation of mitochondrial

function.[20][21]

Data Summary: Effects on Endothelial Cell Function
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Marker /
Process

Experimental
Model

Canagliflozin
Conc.

Observed
Effect

Reference

Cell Proliferation HUVECs 10-50 µM
Inhibited (approx.

45% at 10 µM)
[3][5][7]

Cell Migration HUVECs 50 µM
Inhibited (approx.

20%)
[3][5]

Cyclin A

Expression
HUVECs 10 µM Decreased [3][5]

eNOS

Phosphorylation

HUVECs /

Diabetic Mice
N/A

Increased

(Ser1177),

Decreased

(Thr495)

[4][11]

ICAM-1/VCAM-1

Expression

HUVECs /

Diabetic Mice

Aorta

3-10 µM Decreased [2][4][9]

Heme

Oxygenase-1

(HO-1)

HUVECs 3-10 µM Increased [2][8]

Reactive Oxygen

Species (ROS)

HUVECs /

Diabetic Mice

Aorta

0.1-0.5 µM Decreased [9][18][19]

Endothelial

Barrier Function
HMECs / Mice 3 µM

Protected /

Stabilized
[22][23]

Acetylcholine

Vasodilation

Diabetic ApoE-/-

Mice Aorta
30 mg/kg/day Improved [4][9]

Effects on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tissue repair and

development but also contributes to pathologies like tumor growth and diabetic retinopathy.[3]

Canagliflozin's impact on angiogenesis is predominantly inhibitory.
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Inhibition of In Vitro Tube Formation
The tube formation assay is a standard in vitro method to assess angiogenesis. Canagliflozin
markedly attenuates the ability of endothelial cells to form capillary-like tubular structures on an

extracellular matrix.[3][7] This inhibitory effect is concentration-dependent and significant, with

a high concentration (50 μM) reducing tube formation by 65%.[3][5] This effect is specific to

canagliflozin, as it was not observed with empagliflozin or dapagliflozin.[3][5]

Inhibition of Ex Vivo Sprouting Angiogenesis
The aortic ring assay provides an ex vivo model that more closely mimics the in vivo

environment. Consistent with in vitro findings, canagliflozin significantly inhibits endothelial cell

sprouting from mouse aortic rings.[3] At a concentration of 50 μM, canagliflozin inhibited

sprouting by a striking 80%.[3][5]

In Vivo Evidence of Anti-Angiogenic Effects
The anti-angiogenic properties of canagliflozin have been confirmed in vivo. In a diabetic

mouse model (db/db) of hindlimb ischemia, canagliflozin treatment significantly decreased

blood perfusion and reduced microvessel density in the ischemic muscle.[6] These findings

suggest that by impairing angiogenesis, canagliflozin could hinder the natural compensatory

response to ischemia, providing a potential mechanism for the increased risk of limb

amputations observed in some patients.[3][6][8]

Data Summary: Effects on Angiogenesis
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Assay
Experimental
Model

Canagliflozin
Conc.

Observed
Effect

Reference

Tube Formation HUVECs 20-50 µM
Inhibited (65% at

50 µM)
[3][5][24]

Aortic Ring

Sprouting

Mouse Aortic

Rings
50 µM

Inhibited (80% at

50 µM)
[3][5]

Ischemic

Hindlimb

Perfusion

db/db Mice 200mg/kg chow Decreased [6]

Ischemic Muscle

Angiogenesis
db/db Mice 200mg/kg chow

Decreased

Microvessel

Density

[6]

Key Signaling Pathways
Canagliflozin's diverse effects on the endothelium are mediated by several interconnected

signaling pathways.

The AMPK-Dependent Pathway
AMPK is a central regulator of cellular energy and metabolism. Canagliflozin is a known

activator of AMPK in endothelial cells.[16][22] This activation triggers downstream signaling that

contributes to both vasoprotection and endothelial barrier stabilization. Activated AMPK can

phosphorylate and activate Akt and subsequently eNOS, leading to increased NO production.

[11][12][25] Additionally, canagliflozin-induced AMPK activation stimulates the p38

MAPK/HSP27 pathway, which reorganizes the actin cytoskeleton to stabilize inter-endothelial

junctions and preserve VE-Cadherin integrity, thus protecting the endothelial barrier.[22][23]
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Canagliflozin's AMPK-dependent signaling pathways.

The ROS-Nrf2-HO-1 Anti-inflammatory Pathway
Paradoxically, canagliflozin can increase reactive oxygen species (ROS), which in turn

activates a protective antioxidant and anti-inflammatory response.[2][8] This ROS signal

promotes the nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the

antioxidant responsive element in the promoter region of the heme oxygenase-1 (HO-1) gene,

stimulating its expression.[2][8] The induction of HO-1 and its product, bilirubin, contributes

significantly to canagliflozin's ability to suppress the expression of inflammatory adhesion

molecules like ICAM-1 and VCAM-1.[2][8]
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Canagliflozin's ROS-Nrf2-HO-1 anti-inflammatory pathway.

Inhibition of Cell Proliferation
The anti-proliferative effect of canagliflozin is distinct from its other vascular actions. Studies

have identified that this effect is associated with cell cycle arrest and a marked reduction in the

expression of Cyclin A, a key protein for cell cycle progression.[3][5] Restoring Cyclin A

expression partially rescues the proliferative response, confirming its role in canagliflozin's

mechanism of action.[3][5] This pathway appears to be a primary driver of the observed

inhibition of angiogenesis.
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Canagliflozin's anti-proliferative pathway.

Detailed Experimental Protocols
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like

structures.[26][27]

Preparation: Thaw basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C. Pre-

chill a 96-well plate and pipette tips.

Coating: Add 50 µL of the cold liquid matrix to each well of the 96-well plate. Ensure the

entire surface is covered.

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate

growth medium at a density of 2-4 x 10^5 cells/mL.

Treatment: Add canagliflozin or vehicle control (DMSO) to the cell suspension at desired

final concentrations.

Plating: Gently add 100 µL of the cell suspension onto the surface of the solidified matrix.
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

Imaging & Analysis: Visualize the tube networks using a light microscope. Capture images

and quantify angiogenesis by measuring parameters such as total tube length, number of

nodes, and number of meshes using software like ImageJ with an angiogenesis analysis

plugin.

Ex Vivo Aortic Ring Sprouting Assay
This assay measures angiogenesis from a segment of intact tissue, providing a more

physiologically relevant model.[3][28]

Aorta Dissection: Euthanize a mouse (e.g., C57BL/6) and dissect the thoracic aorta under

sterile conditions. Place the aorta in cold, serum-free medium (e.g., Opti-MEM).

Cleaning & Sectioning: Carefully remove periadventitial fibro-adipose tissue. Cross-section

the aorta into 1 mm thick rings.

Embedding: Place a 100 µL drop of fibrinogen solution (e.g., 3 mg/mL in Opti-MEM) in the

center of a 24-well plate well. Place one aortic ring into the fibrinogen drop. Add thrombin

(0.5 µL of 50 U/mL) to initiate clotting.

Culture: After the fibrin gel solidifies, add 1 mL of culture medium containing VEGF-A (to

stimulate sprouting) and the desired concentrations of canagliflozin or vehicle control.

Incubation: Culture the rings for 5-7 days at 37°C and 5% CO2, changing the medium every

2-3 days.

Staining & Imaging: Fix the rings with 3% paraformaldehyde. Stain endothelial sprouts with

an EC-specific marker, such as FITC-conjugated isolectin B4.[3] Acquire Z-stack images

using a fluorescence confocal microscope.

Quantification: Reconstruct 3D images and quantify the total volume or length of the

sprouting networks using imaging software (e.g., Imaris).[3]

Western Blotting for Protein Phosphorylation
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This technique is used to detect and quantify the phosphorylation status of key signaling

proteins like Akt and eNOS.

Cell Lysis: Treat cultured endothelial cells with canagliflozin for the desired time. Wash cells

with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of

protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run electrophoresis to

separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific

antibody binding.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary

antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-eNOS

Ser1177).

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL)

substrate and detect the signal using an imaging system.

Stripping & Reprobing: To normalize data, strip the membrane and re-probe with an antibody

against the total protein (e.g., anti-total-eNOS). Quantify band intensity using densitometry

software.

Discussion and Future Directions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The effects of canagliflozin on endothelial cells are multifaceted and present a compelling

dichotomy. On one hand, its ability to improve endothelial function by reducing inflammation

and oxidative stress and by increasing NO bioavailability provides a strong rationale for its

observed cardiovascular benefits.[1][2][4] These actions likely contribute to the slowing of

atherosclerosis progression and the stabilization of existing plaques.[4][15]

On the other hand, the potent, off-target inhibition of endothelial cell proliferation, migration,

and angiogenesis is a significant finding with direct clinical relevance.[3][5] This anti-angiogenic

effect offers a plausible biological mechanism for the increased risk of lower-limb amputations

seen in the CANVAS trial, particularly in patients with pre-existing peripheral artery disease

where a robust angiogenic response is critical for tissue viability.[6][8]

Future Directions:

Mechanism of Proliferation Inhibition: Further investigation is needed to fully elucidate the

molecular mechanism by which canagliflozin, but not other SGLT2 inhibitors, downregulates

Cyclin A and inhibits EC proliferation.

Clinical Stratification: Research should focus on identifying patients who are most likely to

benefit from the vasoprotective effects of canagliflozin versus those who may be at higher

risk due to its anti-angiogenic properties.

Therapeutic Applications: The anti-angiogenic action of canagliflozin could be

therapeutically beneficial in conditions characterized by excessive angiogenesis, such as

proliferative diabetic retinopathy or cancer.[3][24] This potential therapeutic avenue warrants

further exploration.

In conclusion, canagliflozin possesses a unique pharmacological profile that extends beyond

glucose metabolism to directly modulate endothelial cell biology. A comprehensive

understanding of these dual effects is crucial for optimizing its clinical use and for the

development of future vascular-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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